2-Chloroethoxytrimethylsilane

Description

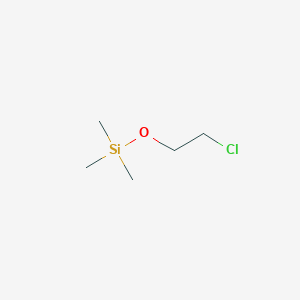

Structure

3D Structure

Properties

IUPAC Name |

2-chloroethoxy(trimethyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13ClOSi/c1-8(2,3)7-5-4-6/h4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJIIMFTWFNLSKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)OCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13ClOSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00294467 | |

| Record name | 2-Chloroethoxytrimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00294467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18157-17-0 | |

| Record name | 18157-17-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96781 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Chloroethoxytrimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00294467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloroethoxytrimethylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Chloroethoxytrimethylsilane chemical properties

An In-depth Technical Guide to 2-Chloroethoxytrimethylsilane: Properties, Reactivity, and Applications

Introduction

This compound, with the linear formula ClCH₂CH₂OSi(CH₃)₃, is a specialized organosilicon compound. It belongs to the family of silyl ethers, which are pivotal reagents in modern organic synthesis. The unique combination of a trimethylsilyl ether and a chloroethyl group imparts specific reactivity characteristics, making it a valuable tool for synthetic chemists. Its primary application lies in the protection of hydroxyl groups, where the resulting silyl ether exhibits distinct stability and cleavage properties compared to more common silyl ethers like trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) ethers. This guide provides a comprehensive analysis of its chemical properties, reactivity, and practical applications for researchers, scientists, and professionals in drug development.

Physicochemical and Spectroscopic Properties

A thorough understanding of a reagent's physical and spectroscopic characteristics is fundamental to its effective use in the laboratory.

Quantitative Data Summary

The core physical properties of this compound are summarized in the table below for quick reference.

| Property | Value | Reference |

| CAS Number | 18157-17-0 | |

| Molecular Formula | C₅H₁₃ClOSi | |

| Molecular Weight | 152.69 g/mol | |

| Appearance | Colorless Liquid | [1] |

| Boiling Point | 134 °C (lit.) | |

| Density | 0.944 g/mL at 25 °C (lit.) | |

| Refractive Index (n20/D) | 1.414 (lit.) | |

| Flash Point | 31 °C (87.8 °F) - closed cup |

Spectroscopic Analysis

Spectroscopic data is crucial for the identification and characterization of this compound and its reaction products.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show three distinct signals corresponding to the different proton environments in the molecule.

-

A sharp singlet integrating to 9 protons (9H) is anticipated around δ 0.1-0.4 ppm, characteristic of the magnetically equivalent protons of the three methyl groups attached to the silicon atom[2].

-

Two triplets, each integrating to 2 protons (2H), are expected for the ethylene bridge. The triplet for the protons adjacent to the oxygen (-O-CH₂-) would appear further downfield, typically in the range of δ 3.7-3.9 ppm. The triplet for the protons adjacent to the chlorine (-CH₂-Cl) would be expected around δ 3.5-3.7 ppm.

-

-

¹³C NMR Spectroscopy: The carbon NMR spectrum would display three signals.

-

The carbons of the trimethylsilyl group would appear as a single peak near δ 0 ppm.

-

The carbon atom bonded to the oxygen (-O-CH₂-) would resonate around δ 60-65 ppm.

-

The carbon atom bonded to the chlorine (-CH₂-Cl) would be found in the region of δ 40-45 ppm.

-

-

Infrared (IR) Spectroscopy: The IR spectrum provides information about the functional groups present.[3]

-

A strong absorbance band in the 1080-1100 cm⁻¹ region is characteristic of the Si-O-C stretching vibration.

-

C-H stretching vibrations for the methyl and methylene groups are expected in the 2850-2960 cm⁻¹ range.

-

Characteristic absorbances for the Si-(CH₃)₃ group typically appear around 1250 cm⁻¹ (symmetric deformation) and 840 cm⁻¹ (rocking).[4]

-

The C-Cl stretching vibration usually appears in the 650-750 cm⁻¹ range.

-

-

Mass Spectrometry (MS): Mass spectrometry is a key tool for determining the molecular weight and fragmentation pattern.[5]

-

The molecular ion peak (M⁺) would be observed at m/z 152 (for ³⁵Cl) and 154 (for ³⁷Cl) in the appropriate isotopic ratio.

-

A prominent peak at m/z 137, corresponding to the loss of a methyl radical ([M-15]⁺), is a common fragmentation pathway for trimethylsilyl compounds.[6]

-

The base peak is often the trimethylsilyl cation, [Si(CH₃)₃]⁺, at m/z 73.[5]

-

Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound stems from its role as a silylating agent, primarily for the protection of alcohols.[7]

Mechanism of Alcohol Protection

The protection of an alcohol with this compound proceeds via nucleophilic substitution at the silicon center. The reaction is typically facilitated by a non-nucleophilic base, such as triethylamine (Et₃N) or pyridine, which serves to neutralize the hydrochloric acid (HCl) generated during the reaction.[8][9]

The mechanism is generally considered to be Sₙ2-like.[8][10] The lone pair of electrons on the alcohol's oxygen atom acts as a nucleophile, attacking the electrophilic silicon atom. This leads to the displacement of the chloride leaving group.

Caption: Sₙ2-like mechanism for the protection of an alcohol using this compound.

Stability and Deprotection

The resulting 2-chloroethoxytrimethylsilyl ether is stable under a variety of conditions, including those that might cleave a simple TMS ether. However, the presence of the chloroethyl group offers alternative deprotection strategies beyond the standard use of fluoride ions or acid. While fluoride sources like tetrabutylammonium fluoride (TBAF) are effective due to the formation of the strong Si-F bond, other methods can be explored.[8][11]

The general workflow for protection and deprotection is a critical consideration in multistep synthesis.

Caption: General experimental workflow involving alcohol protection and deprotection steps.

Experimental Protocol: Protection of Benzyl Alcohol

This section provides a detailed, self-validating methodology for the silylation of a primary alcohol using this compound.

Objective: To protect the hydroxyl group of benzyl alcohol as its 2-chloroethoxytrimethylsilyl ether.

Materials:

-

Benzyl alcohol

-

This compound

-

Triethylamine (Et₃N), distilled

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask and standard glassware (flame-dried)

-

Magnetic stirrer and stir bar

-

Ice bath

-

Syringes and needles

-

Inert atmosphere setup (Nitrogen or Argon)

Procedure:

-

Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere of nitrogen, add benzyl alcohol (1.0 eq) and anhydrous dichloromethane (DCM, approx. 0.2 M).

-

Base Addition: Add triethylamine (1.2 eq) to the solution via syringe.

-

Cooling: Cool the flask to 0 °C using an ice-water bath.

-

Silylating Agent Addition: Add this compound (1.1 eq) dropwise to the stirred solution over 5 minutes using a syringe. A white precipitate of triethylammonium chloride (Et₃N·HCl) will form.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-4 hours.

-

Monitoring (Self-Validation): Monitor the reaction's progress using Thin Layer Chromatography (TLC) (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent). The consumption of the polar benzyl alcohol starting material and the appearance of a new, less polar product spot (the silyl ether) indicates the reaction is proceeding. The reaction is complete when the benzyl alcohol spot is no longer visible.

-

Quenching: Once the reaction is complete, quench it by slowly adding 20 mL of saturated aqueous NH₄Cl solution.

-

Workup: a. Transfer the mixture to a separatory funnel. b. Separate the organic layer. c. Extract the aqueous layer twice with DCM (2 x 20 mL). d. Combine all organic layers. e. Wash the combined organic layer with brine (1 x 30 mL). f. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude oil can be purified by flash column chromatography on silica gel if necessary to yield the pure 2-(benzyloxy)ethoxytrimethylsilane.

Safety and Handling

This compound is a reactive and hazardous chemical that must be handled with appropriate precautions in a well-ventilated chemical fume hood.

| Hazard Category | Description | Precautionary Codes |

| Flammability | Flammable liquid and vapor (Category 3) | P210 |

| Skin Corrosion/Irritation | Causes skin irritation (Category 2) | P302 + P352 |

| Eye Damage/Irritation | Causes serious eye irritation (Category 2) | P305 + P351 + P338 |

| Specific Target Organ Toxicity | May cause respiratory irritation (Single Exposure, Category 3) | - |

Data sourced from Sigma-Aldrich Safety Data Sheet.

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.

-

Skin Protection: Wear nitrile or neoprene gloves and a flame-retardant lab coat.[12]

-

Respiratory Protection: Use a respirator with an appropriate filter (e.g., type ABEK) if ventilation is inadequate.

Handling and Storage:

-

Handle under an inert atmosphere (nitrogen or argon) due to its moisture sensitivity.[13]

-

It reacts with water, releasing toxic hydrogen chloride gas.[14]

-

Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[13]

Conclusion

This compound is a versatile silylating agent with specific applications in organic synthesis. Its distinct physicochemical properties and reactivity profile make it a valuable alternative to more common silyl protecting groups. A comprehensive understanding of its handling requirements, reaction mechanisms, and spectroscopic signatures, as detailed in this guide, is essential for its safe and effective implementation in complex synthetic strategies, enabling researchers to achieve their molecular design goals with precision and control.

References

-

(2-Chloroethyl)trimethoxysilane | C5H13ClO3Si | CID 3015010 . PubChem. [Link]

-

sic2271.0 - 2-chloroethyltriethoxysilane, 95% . Gelest, Inc. [Link]

-

2-Chloroethoxy(trimethyl)silane - Vapor Phase IR Spectrum . SpectraBase. [Link]

-

16: Silylethers . Chemistry LibreTexts. [Link]

-

A Publication of Reliable Methods for the Preparation of Organic Compounds . Organic Syntheses Procedure. [Link]

- CN102617624A - Synthesizing method of 2-(trimethylsilane) ethoxyl methyl chloride.

-

2-(Trimethylsilyl)ethoxymethyl chloride . Wikipedia. [Link]

- CN103408576A - Synthetic method of 2-(trimethylsilyl)-ethoxymethyl chloride.

-

Silyl enol ether . Wikipedia. [Link]

-

TMS Alcohol Protecting Group Using Silyl Ether . YouTube. [Link]

-

Chlorotrimethylsilane | (CH3)3SiCl | CID 6397 . PubChem. [Link]

-

MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES . PubMed. [Link]

-

TMS Alcohol Protecting Group Using Silyl Ether - Reaction and Mechanism . YouTube. [Link]

-

Optimum synthesis of (chloromethyl)silanes by chlorination and methylation reactions of chloro(methyl)silanes . Indian Journal of Chemistry. [Link]

-

Protecting Groups - Organic Synthesis . Organic-chemistry.org. [Link]

-

Chlorotrimethylsilane - The Nordic Expert Group for Criteria Documentation of Health Risks from Chemicals . Inchem.org. [Link]

-

¹H‐NMR spectra of obtained ClCH2MeSiH2 and Cl2CHMeSiH2 . ResearchGate. [Link]

-

Alcohol Reactions: Alcohol Protection using TMSCl . OrgoSolver. [Link]

-

Silane, chlorotrimethyl- - Infrared Spectrum . NIST WebBook. [Link]

-

Chlorination of Benzylic and Allylic Alcohols with Trimethylsilyl Chloride Enhanced by Natural Sodium Montmorillonite . Organic Chemistry Portal. [Link]

-

1H NMR spectrum of 2-chloro-2-methylpropane (CH 3 ) 3 CCl . Doc Brown's Chemistry. [Link]

-

17.6: Reactions of Alcohols . Chemistry LibreTexts. [Link]

-

Infrared laser-powered homogeneous decomposition of (chloromethyl)trimethylsilane: 1,2Cl shift and methene expulsion yielding chlorotrimethylsilane . ResearchGate. [Link]

-

IR Spectrum of Trimethyl(phenyl)silane . ResearchGate. [Link]

-

Reaction Rates of Trimethylethoxysilane and Trimethylmethoxysilane in Alkaline Alcohol Solutions . ResearchGate. [Link]

-

Trimethylsilyl chloride . Wikipedia. [Link]

-

Silane, chloro(1,1-dimethylethyl)dimethyl- - IR Spectrum . NIST WebBook. [Link]

-

12.4 Protecting Alcohols . YouTube. [Link]

-

Silane, chlorotrimethyl- - Mass spectrum . NIST WebBook. [Link]

-

Chloro-trimethylsilane - SpectraBase . SpectraBase. [Link]

-

De Novo Cleaning of Chimeric MS/MS Spectra for LC-MS/MS-Based Metabolomics . ACS Publications. [Link]

Sources

- 1. 2-(トリメチルシリル)エトキシメチルクロリド technical grade | Sigma-Aldrich [sigmaaldrich.com]

- 2. Chlorotrimethylsilane(75-77-4) 1H NMR spectrum [chemicalbook.com]

- 3. spectrabase.com [spectrabase.com]

- 4. Silane, chlorotrimethyl- [webbook.nist.gov]

- 5. MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Chlorotrimethylsilane | (CH3)3SiCl | CID 6397 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Trimethylsilyl chloride - Wikipedia [en.wikipedia.org]

- 8. youtube.com [youtube.com]

- 9. orgosolver.com [orgosolver.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. gelest.com [gelest.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. inchem.org [inchem.org]

An In-depth Technical Guide to 2-Chloroethoxytrimethylsilane for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of 2-Chloroethoxytrimethylsilane, a versatile reagent in organic synthesis. It is tailored for researchers, scientists, and professionals in the field of drug development, offering in-depth technical details, practical applications, and essential safety information.

Compound Identification and Structure

This compound is an organosilicon compound recognized for its utility in synthetic organic chemistry.

-

Chemical Name : this compound

-

CAS Number : 18157-17-0[1]

-

Linear Formula : ClCH₂CH₂OSi(CH₃)₃[1]

-

Synonyms : (2-Chloroethoxy)trimethylsilane

Chemical Structure:

The structure of this compound consists of a trimethylsilyl group bonded to an oxygen atom, which is in turn connected to a 2-chloroethyl group.

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₅H₁₃ClOSi | [2] |

| Molecular Weight | 152.69 g/mol | [1] |

| Appearance | Colorless Liquid | |

| Boiling Point | 134 °C | [1] |

| Density | 0.944 g/mL at 25 °C | [1] |

| Refractive Index | n20/D 1.414 | [1] |

| Flash Point | 31 °C (87.8 °F) - closed cup | [1] |

| Solubility | Decomposes in water | [3] |

| Stability | Moisture sensitive | [3] |

Synthesis of this compound

While various synthetic routes exist, a common method for the preparation of this compound involves the reaction of 2-chloroethanol with a trimethylsilylating agent, such as chlorotrimethylsilane, in the presence of a base.

Illustrative Synthetic Pathway:

Caption: General synthetic scheme for this compound.

Applications in Organic Synthesis

The primary application of this compound in research and drug development lies in its role as a protecting group for hydroxyl functionalities. The resulting silyl ether is stable under various reaction conditions and can be selectively removed.

Mechanism of Protection and Deprotection:

The protection of an alcohol involves the reaction of the hydroxyl group with this compound, typically in the presence of a non-nucleophilic base. Deprotection is achieved under conditions that cleave the silicon-oxygen bond, often using fluoride ion sources or acidic conditions.

Caption: Protection and deprotection of alcohols.

The chloro-substituent in this reagent can also participate in subsequent reactions, making it a bifunctional building block in more complex synthetic strategies. The presence of both a silyl ether and a chloroalkane functionality allows for orthogonal chemical transformations.

Spectroscopic Data

Confirmation of the structure and purity of this compound is typically achieved through a combination of spectroscopic techniques.

-

¹H NMR : The proton NMR spectrum would be expected to show characteristic signals for the trimethylsilyl protons (a singlet around 0 ppm), and two triplets for the methylene protons of the chloroethoxy group.

-

¹³C NMR : The carbon NMR would show distinct peaks for the methyl carbons of the trimethylsilyl group and the two carbons of the ethyl chain.

-

IR Spectroscopy : The infrared spectrum would display characteristic C-H stretching vibrations, Si-C stretching, and C-O stretching frequencies.

-

Mass Spectrometry : The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns, including the loss of a methyl group or a chloroethyl group.

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions.[1] It is also a skin and eye irritant.[1]

Safe Handling Protocol:

-

Personal Protective Equipment (PPE) : Wear safety goggles, chemical-resistant gloves, and a lab coat.[4] Work in a well-ventilated fume hood.

-

Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[5] It is moisture-sensitive and should be stored under an inert atmosphere if possible.[3]

-

Handling : Avoid contact with skin and eyes. Do not breathe vapors.[6] Use non-sparking tools and take precautionary measures against static discharge.[6]

-

First Aid :

-

Disposal : Dispose of contents/container to an approved waste disposal plant.[5]

Conclusion

This compound is a valuable reagent for organic synthesis, particularly for the protection of hydroxyl groups. Its unique bifunctionality also presents opportunities for more advanced synthetic applications. A thorough understanding of its properties, handling requirements, and reaction characteristics is crucial for its effective and safe use in research and drug development.

References

Sources

- 1. This compound 98 18157-17-0 [sigmaaldrich.com]

- 2. (2-Chloroethyl)trimethoxysilane | C5H13ClO3Si | CID 3015010 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-(Trimethylsilyl)ethoxymethyl chloride | 76513-69-4 [chemicalbook.com]

- 4. echemi.com [echemi.com]

- 5. fishersci.com [fishersci.com]

- 6. gelest.com [gelest.com]

An In-depth Technical Guide to the Reaction Mechanisms of 2-Chloroethoxytrimethylsilane

Abstract

2-Chloroethoxytrimethylsilane (ClCH₂CH₂OSi(CH₃)₃) presents a unique bifunctional molecular architecture that offers distinct reactivity pathways in organic synthesis. This guide delineates the core reaction mechanisms associated with this reagent, moving beyond a simple procedural overview to provide a causal analysis grounded in established chemical principles. We will explore its synthesis, its primary role as a masked hydroxyethylating agent via nucleophilic substitution, and the subsequent deprotection of the silyl ether. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this reagent's capabilities in complex synthetic routes.

Introduction: Deconstructing the Reagent's Reactivity

At first glance, this compound might be mistaken for a silylating agent. However, a deeper analysis of its structure reveals a more nuanced role. The molecule consists of two key functional domains:

-

A Trimethylsilyl (TMS) Ether: This moiety acts as a protecting group for a 2-chloroethanol backbone. Silyl ethers are renowned for their stability under many conditions and their controlled removal, making them a cornerstone of modern synthetic strategy[1][2].

-

A Primary Alkyl Chloride: This electrophilic center is the primary site of reactivity, susceptible to attack by a wide range of nucleophiles.

Therefore, the principal utility of this compound is not as a silylating agent, but as an electrophilic reagent for the introduction of a TMS-protected 2-hydroxyethyl group . This "masked" functionality allows for the strategic installation of a hydroxyethyl moiety, which can be unveiled in a later synthetic step.

Physicochemical Properties

A summary of the key physical properties of this compound is provided below for reference during experimental design.

| Property | Value | Reference |

| Molecular Formula | C₅H₁₃ClOSi | [3] |

| Molecular Weight | 152.69 g/mol | [3] |

| Boiling Point | 134 °C | Alfa Aesar |

| Density | 0.944 g/mL at 25 °C | Alfa Aesar |

| Refractive Index | n20/D 1.414 | Alfa Aesar |

Core Reaction Mechanisms

The reactivity of this compound is dominated by the interplay between its alkyl chloride and silyl ether functionalities.

Primary Mechanism: Nucleophilic Substitution (Sₙ2)

The most significant reaction pathway for this reagent is the bimolecular nucleophilic substitution (Sₙ2) at the primary carbon bearing the chlorine atom[4][5]. This concerted mechanism involves the backside attack of a nucleophile, leading to the displacement of the chloride leaving group and the formation of a new carbon-nucleophile bond[6][7].

The general transformation is as follows: Nu⁻ + Cl-CH₂CH₂-OSi(CH₃)₃ → Nu-CH₂CH₂-OSi(CH₃)₃ + Cl⁻

This reaction is highly valuable for installing a protected hydroxyl group onto various nucleophilic substrates, including phenoxides, thiolates, and carbanions[8][9][10].

-

Choice of Nucleophile: Strong, soft nucleophiles are ideal. Thiolates (RS⁻) and phenoxides (ArO⁻) are excellent candidates due to their high nucleophilicity and the stability of the resulting thioethers and aryl ethers, respectively[9][11][12].

-

Solvent Selection: Polar aprotic solvents such as Dimethylformamide (DMF), Acetonitrile (MeCN), or Tetrahydrofuran (THF) are preferred. These solvents solvate the counter-ion of the nucleophile but do not strongly solvate the nucleophile itself, thereby maximizing its reactivity.

-

Steric Hindrance: As a primary alkyl halide, the electrophilic carbon is sterically unhindered, making it an excellent substrate for the Sₙ2 pathway and minimizing competing elimination (E2) reactions[13].

dot graph "SN2_Mechanism" { layout=dot; rankdir="LR"; node [shape=plaintext, fontcolor="#202124"]; edge [color="#5F6368"];

} enddot Caption: Sₙ2 mechanism of this compound with a nucleophile.

Secondary Mechanism: Silyl Ether Cleavage (Deprotection)

Once the desired Nu-CH₂CH₂-OSi(CH₃)₃ adduct is formed, the trimethylsilyl protecting group can be selectively removed to unmask the primary alcohol. This deprotection is typically achieved under mild conditions using either a fluoride source or acid[14].

-

Fluoride-Mediated Deprotection: This is the most common and selective method. The high affinity of fluoride for silicon (forming a strong Si-F bond of ~142 kcal/mol) is the thermodynamic driving force for the reaction[15][16]. Reagents like tetrabutylammonium fluoride (TBAF) are highly effective[17]. The mechanism involves the attack of the fluoride ion on the silicon atom, forming a pentacoordinate intermediate, which then collapses to release the alkoxide[18].

dot graph "Deprotection_Mechanism" { layout=dot; rankdir="LR"; node [shape=plaintext, fontcolor="#202124"]; edge [color="#5F6368"];

} enddot Caption: Fluoride-mediated deprotection of the TMS ether.

Synthesis of this compound

The reagent itself is readily synthesized from commercially available starting materials: 2-chloroethanol and chlorotrimethylsilane (TMSCl). The reaction proceeds via a nucleophilic attack of the alcohol's oxygen on the silicon atom of TMSCl.

-

Base Requirement: A non-nucleophilic base, such as triethylamine (Et₃N) or imidazole, is essential. Its role is twofold: first, to deprotonate the alcohol, forming a more potent alkoxide nucleophile, and second, to neutralize the hydrochloric acid (HCl) byproduct, which would otherwise promote unwanted side reactions.

-

Anhydrous Conditions: Silylating agents like TMSCl are highly sensitive to moisture. The presence of water leads to the formation of hexamethyldisiloxane ((CH₃)₃Si-O-Si(CH₃)₃) and depletes the reagent. Therefore, all glassware must be oven-dried, and anhydrous solvents must be used[19].

dot graph "Synthesis_Workflow" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [color="#5F6368"];

} enddot Caption: Experimental workflow for the synthesis of this compound.

Experimental Protocols

The following protocols are provided as self-validating systems. Adherence to anhydrous techniques is critical for success.

Protocol 1: Synthesis of this compound

-

Preparation: To an oven-dried 250 mL round-bottomed flask equipped with a magnetic stir bar and a nitrogen inlet, add 2-chloroethanol (8.05 g, 100 mmol, 1.0 equiv) and anhydrous dichloromethane (CH₂Cl₂) (100 mL).

-

Base Addition: Add triethylamine (12.14 g, 120 mmol, 1.2 equiv) to the solution. Cool the flask to 0 °C in an ice bath.

-

Silylation: Add chlorotrimethylsilane (12.0 g, 110 mmol, 1.1 equiv) dropwise via syringe over 20 minutes, maintaining the internal temperature below 5 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 4 hours. Monitor the reaction by TLC or GC-MS.

-

Workup: Filter the reaction mixture through a pad of Celite to remove the triethylammonium chloride precipitate. Wash the precipitate with a small amount of anhydrous CH₂Cl₂.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude oil is purified by fractional distillation under vacuum to yield pure this compound.

Protocol 2: Representative Sₙ2 Reaction - Synthesis of 2-(Phenoxy)ethoxytrimethylsilane

-

Preparation: In an oven-dried flask under a nitrogen atmosphere, dissolve phenol (0.94 g, 10 mmol, 1.0 equiv) in 20 mL of anhydrous DMF.

-

Deprotonation: Add sodium hydride (60% dispersion in mineral oil, 0.44 g, 11 mmol, 1.1 equiv) portion-wise at 0 °C. Allow the mixture to stir at room temperature for 30 minutes until hydrogen evolution ceases, indicating complete formation of sodium phenoxide.

-

Alkylation: Cool the mixture back to 0 °C and add this compound (1.68 g, 11 mmol, 1.1 equiv) dropwise.

-

Reaction: Allow the reaction to warm to room temperature and then heat to 60 °C for 6 hours, or until TLC analysis indicates consumption of the starting material.

-

Workup: Cool the reaction to room temperature and carefully quench by the slow addition of saturated aqueous NH₄Cl solution. Extract the product with diethyl ether (3 x 30 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel.

Protocol 3: Representative Deprotection

-

Preparation: Dissolve the silyl ether product from Protocol 2 (e.g., 2-(Phenoxy)ethoxytrimethylsilane, 1.0 mmol) in 5 mL of THF.

-

Deprotection: Add tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF, 1.1 mL, 1.1 mmol, 1.1 equiv) at room temperature.

-

Reaction: Stir the solution for 1-2 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Workup: Quench the reaction with water and extract with ethyl acetate (3 x 15 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected alcohol, 2-phenoxyethanol.

Conclusion

This compound is a versatile and valuable reagent whose primary utility lies in its function as a TMS-protected 2-hydroxyethylating agent. Its reaction mechanisms are governed by the fundamental principles of Sₙ2 substitution at the alkyl chloride terminus and fluoride-mediated cleavage of the silyl ether. By understanding the causality behind the experimental conditions required for each transformation—such as the necessity of a base in its synthesis, the use of polar aprotic solvents for its Sₙ2 reaction, and the specific action of fluoride in its deprotection—researchers can effectively integrate this reagent into complex synthetic pathways to achieve their molecular targets with precision and control.

References

-

Fiveable. (n.d.). Fluoride-Mediated Deprotection Definition. Retrieved from Fiveable. [Link]

- Kocienski, P. J. (2005). Protecting Groups (3rd ed.). Thieme. (General reference for silyl ether stability and cleavage).

-

Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. Retrieved from Organic Chemistry Portal. [Link]

-

Organic Syntheses. (n.d.). Procedure for silyl enol ether formation. Retrieved from Organic Syntheses. [Link]

-

Wikipedia. (n.d.). SN2 reaction. Retrieved from Wikipedia. [Link]

-

Chemistry LibreTexts. (2024, March 17). 11.2: The SN2 Reaction. Retrieved from Chemistry LibreTexts. [Link]

-

Chemistry Steps. (n.d.). SN2 Reaction Mechanism. Retrieved from Chemistry Steps. [Link]

-

Master Organic Chemistry. (2012, July 4). The SN2 Reaction Mechanism. Retrieved from Master Organic Chemistry. [Link]

-

Organic Syntheses. (n.d.). Procedure involving chlorotrimethylsilane. Retrieved from Organic Syntheses. [Link]

-

Khan Academy. (n.d.). Sn2 mechanism: kinetics and substrate. Retrieved from Khan Academy. [Link]

-

Organic Syntheses. (n.d.). Procedure involving 2-chloroethanol. Retrieved from Organic Syntheses. [Link]

-

Gelest. (n.d.). Silicon-Based Protecting Agents. Retrieved from Gelest Technical Library. [Link]

-

Shin-Etsu Silicones. (n.d.). Silylating Agents Details. Retrieved from Shin-Etsu Silicones. [Link]

-

Beilstein Journal of Organic Chemistry. (2017). Silyl-protective groups influencing the reactivity and selectivity in glycosylations. Beilstein J. Org. Chem., 13, 90-102. [Link]

- Google Patents. (n.d.). CN102617624A - Synthesizing method of 2-(trimethylsilane) ethoxyl methyl chloride.

-

ResearchGate. (n.d.). Utilization of silyl protecting group in peptide synthesis. Retrieved from ResearchGate. [Link]

-

PubMed. (2003). Synthesis and use of alpha-silyl-substituted alpha-hydroxyacetic acids. J. Org. Chem., 68(10), 4087-90. [Link]

-

SMU Scholar. (2014). Synthesis of Hydrogenated Thiol-Silanes for Selective Reactions. Retrieved from SMU Scholar. [Link]

-

ResearchGate. (2017). How to remove chlorotrimethylsilane (TMSCl) from the reaction mixture?. Retrieved from ResearchGate. [Link]

-

MDPI. (n.d.). The Use of the Thiol-Ene Addition Click Reaction in the Chemistry of Organosilicon Compounds. Retrieved from MDPI. [Link]

-

Vedantu. (n.d.). What happens when a Sodium phenoxide is treated with CH3Cl. Retrieved from Vedantu. [Link]

-

Chemistry Steps. (n.d.). Reactions of Thiols. Retrieved from Chemistry Steps. [Link]

-

National Institutes of Health. (n.d.). Thiol Reactive Probes and Chemosensors. Retrieved from NIH. [Link]

-

Quora. (2016). How do sodium phenoxide and benzyl chloride react?. Retrieved from Quora. [Link]

Sources

- 1. Silicon-Based Protecting Agents - Gelest [technical.gelest.com]

- 2. Silylating Agents Details | Shin-Etsu Silicones [shinetsusilicones.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. SN2 reaction - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. SN2 Reaction Mechanism [chemistrysteps.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. What happens when a Sodium phenoxide is treated withCH3Cl class 11 chemistry CBSE [vedantu.com]

- 9. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]

- 10. Thiol Reactive Probes and Chemosensors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. quora.com [quora.com]

- 12. echemi.com [echemi.com]

- 13. Khan Academy [khanacademy.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Thieme E-Books & E-Journals [thieme-connect.de]

- 16. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]

- 17. fiveable.me [fiveable.me]

- 18. echemi.com [echemi.com]

- 19. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to 2-Chloroethoxytrimethylsilane

For Researchers, Scientists, and Drug Development Professionals

Core Properties of 2-Chloroethoxytrimethylsilane

This compound, identified by the CAS Number 18157-17-0, is a valuable organosilicon compound. Its utility in chemical synthesis stems from the unique reactivity of its chloro and trimethylsilyl ether functional groups.

Molecular Structure and Formula

The fundamental identity of any chemical reagent begins with its molecular formula and weight. This compound possesses the linear formula ClCH₂CH₂OSi(CH₃)₃.[1] This structure combines a chloroethyl group with a trimethylsilyl ether.

A visual representation of the molecular structure is provided below:

Caption: Molecular structure of this compound.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference.

| Property | Value | Source |

| Molecular Formula | C₅H₁₃ClOSi | [1] |

| Molecular Weight | 152.69 g/mol | [1] |

| Boiling Point | 134 °C (lit.) | [1] |

| Density | 0.944 g/mL at 25 °C (lit.) | [1] |

| Refractive Index | n20/D 1.414 (lit.) | [1] |

| Flash Point | 31 °C (87.8 °F) - closed cup | [1] |

Synthesis of this compound

The synthesis of silyl ethers is a fundamental transformation in organic chemistry. While several methods exist, a common approach involves the reaction of an alcohol with a silyl halide in the presence of a base.

A generalized synthetic pathway is illustrated below:

Caption: Generalized workflow for the synthesis of this compound.

Applications in Research and Drug Development

The chlorine atom in halogenated organic compounds is a key feature in medicinal chemistry, often enhancing the pharmacological properties of a molecule.[2] Organosilicon compounds also play a crucial role in modern drug design, influencing properties like lipophilicity, solubility, and metabolic stability.[3]

This compound serves as a versatile building block in the synthesis of more complex molecules. Its primary application lies in its use as a protecting group for hydroxyl functionalities. The trimethylsilyl (TMS) group can be readily introduced and subsequently removed under mild conditions, making it an invaluable tool in multi-step organic synthesis.

Role as a Protecting Group

The 2-(trimethylsilyl)ethoxymethyl (SEM) group, for which a related compound, 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl), is a common precursor, is a widely used protecting group for alcohols, amines, and other functional groups.[4] The principles of using silyl ethers as protecting groups are directly applicable to understanding the utility of this compound.

Safety, Handling, and Storage

Proper handling and storage of this compound are paramount for laboratory safety. It is a flammable liquid and vapor and can cause skin and serious eye irritation.[1][5]

Personal Protective Equipment (PPE)

When handling this compound, appropriate personal protective equipment should be worn, including:

-

Eyeshields and a face shield[1]

-

Chemical-resistant gloves[1]

-

A respirator with a suitable filter (e.g., type ABEK (EN14387))[1]

Handling and Storage

-

Handling: Use in a well-ventilated area, preferably under a chemical fume hood.[6] Keep away from heat, sparks, and open flames.[5][6] Ground and bond containers and receiving equipment to prevent static discharge.[5][6]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[6][7] It is classified as a flammable liquid (Storage Class 3).[1]

First-Aid Measures

In case of exposure, the following first-aid measures should be taken:

-

After skin contact: Wash with plenty of soap and water.[5]

-

After eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[5][6]

-

After ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[6][8]

Experimental Protocol: Silylation of a Primary Alcohol

This protocol provides a detailed, step-by-step methodology for the protection of a primary alcohol using a silylating agent, illustrating a common application of compounds like this compound.

Objective: To protect a primary alcohol (e.g., benzyl alcohol) with a trimethylsilyl group.

Materials:

-

Benzyl alcohol

-

This compound

-

Anhydrous dichloromethane (DCM)

-

Anhydrous triethylamine (Et₃N)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Septum and needles

-

Separatory funnel

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the primary alcohol (1.0 equivalent) and anhydrous DCM.

-

Addition of Base: Add anhydrous triethylamine (1.2 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

-

Addition of Silylating Agent: Slowly add this compound (1.1 equivalents) dropwise to the stirred solution.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, quench the reaction by adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel.

-

Extraction: Separate the layers and extract the aqueous layer with DCM (2x).

-

Washing: Combine the organic layers and wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired silyl ether.

References

-

Gelest, Inc. (2015). Safety Data Sheet: 2-CHLOROETHYLTRIETHOXYSILANE, 95%. Retrieved from [Link]

-

PubChem. (n.d.). (2-Chloroethyl)trimethoxysilane. Retrieved from [Link]

-

Georganics. (n.d.). 2-(Trimethylsilyl)ethoxymethyl chloride - High purity. Retrieved from [Link]

-

Organic Syntheses. (n.d.). A Publication of Reliable Methods for the Preparation of Organic Compounds. Retrieved from [Link]

- Google Patents. (n.d.). CN102617624A - Synthesizing method of 2-(trimethylsilane) ethoxyl methyl chloride.

- Google Patents. (n.d.). CN103408576A - Synthetic method of 2-(trimethylsilyl)-ethoxymethyl chloride.

- Indian Journal of Chemistry. (n.d.). Optimum synthesis of (chloromethyl)silanes by chlorination and methylation reactions of chloro(methyl)silanes.

-

LookChem. (n.d.). [1-(Chloromethyl)-2-chloroethoxy]trimethylsilane. Retrieved from [Link]

-

PubMed Central. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved from [Link]

-

Journal of Biomedical Research & Environmental Sciences. (n.d.). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]

Sources

- 1. This compound 98 18157-17-0 [sigmaaldrich.com]

- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jelsciences.com [jelsciences.com]

- 4. 2-(Trimethylsilyl)ethoxymethyl chloride | 76513-69-4 [chemicalbook.com]

- 5. gelest.com [gelest.com]

- 6. fishersci.com [fishersci.com]

- 7. echemi.com [echemi.com]

- 8. echemi.com [echemi.com]

An In-depth Technical Guide to the Safe Handling and Application of 2-Chloroethoxytrimethylsilane

This guide provides comprehensive safety protocols and technical insights for researchers, scientists, and drug development professionals working with 2-Chloroethoxytrimethylsilane. The information herein is synthesized from authoritative safety data sheets and established laboratory practices to ensure the highest standards of safety and experimental integrity.

Section 1: Core Chemical Identity and Properties

This compound, with the linear formula ClCH₂CH₂OSi(CH₃)₃, is a versatile silyl ether used in organic synthesis. Its utility is intrinsically linked to its chemical properties, which also dictate the necessary safety and handling precautions. Understanding these properties is the foundational step in its safe application.

| Property | Value | Source |

| CAS Number | 18157-17-0 | |

| Molecular Formula | C₅H₁₃ClOSi | |

| Molecular Weight | 152.69 g/mol | |

| Appearance | Colorless Liquid | N/A |

| Boiling Point | 134 °C (lit.) | |

| Density | 0.944 g/mL at 25 °C (lit.) | |

| Flash Point | 31 °C (87.8 °F) - closed cup | |

| Refractive Index | n20/D 1.414 (lit.) |

Section 2: GHS Hazard Identification and Classification

Regulatory bodies classify this compound as a hazardous substance. Adherence to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals is mandatory.

| Hazard Class | Category | Hazard Statement | Pictogram |

| Flammable Liquids | 3 | H226: Flammable liquid and vapor | 🔥 |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | ❕ |

| Serious Eye Damage/Irritation | 2 | H319: Causes serious eye irritation | ❕ |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation | ❕ |

Data sourced from Sigma-Aldrich Safety Data Sheet.

Section 3: The Mechanistic Basis of Hazards: Understanding Reactivity

The primary hazard associated with this compound stems from its reactivity with water and other protic sources. As a silyl ether, it is susceptible to hydrolysis.

Hydrolysis Reaction: (CH₃)₃Si-OCH₂CH₂Cl + H₂O → (CH₃)₃Si-OH + HOCH₂CH₂Cl (CH₃)₃Si-OH (Trimethylsilanol) is unstable and condenses: 2 (CH₃)₃Si-OH → (CH₃)₃Si-O-Si(CH₃)₃ (Hexamethyldisiloxane) + H₂O

While the immediate hydrolysis products are ethylene glycol derivatives and silanols, the greater danger often arises from the vigorous, exothermic reaction with water, especially in confined spaces.[1] More critically, many chlorosilane reagents react violently with moisture to release corrosive hydrogen chloride (HCl) gas.[1][2] This reactivity explains the severe irritation and burns to the skin, eyes, and respiratory tract. The flammability (Flash Point: 31°C) necessitates strict control of ignition sources.

Section 4: Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls and appropriate PPE, is essential.

Engineering Controls:

-

Fume Hood: All handling of this compound must be conducted in a well-ventilated chemical fume hood to prevent inhalation of vapors.[3]

-

Safety Shower & Eyewash Station: An operational and easily accessible safety shower and eyewash station are mandatory in the immediate vicinity of the work area.[4]

-

Grounding: To prevent static discharge, which can ignite flammable vapors, ensure all containers and transfer equipment are properly grounded and bonded.[3][4]

Personal Protective Equipment (PPE):

| Protection Type | Specification | Rationale |

| Hand Protection | Nitrile or neoprene rubber gloves.[4] | Provides a barrier against skin contact and irritation. |

| Eye/Face Protection | Chemical safety goggles and a face shield.[5] | Protects against splashes and vapors which cause serious eye irritation. |

| Skin and Body | Flame-retardant lab coat and closed-toe shoes. | Protects skin from accidental contact and provides a barrier in case of small spills or splashes. |

| Respiratory Protection | Use a full-face respirator with an appropriate filter (e.g., type ABEK EN14387) if exposure limits are exceeded or if working outside a fume hood.[5] | Prevents inhalation of vapors that cause respiratory tract irritation. |

Section 5: Standard Operating Procedure for Safe Handling

The following workflow is designed to minimize exposure and maintain the integrity of the reagent.

Caption: Workflow for handling this compound.

Step-by-Step Protocol:

-

Preparation: Before retrieving the reagent, ensure the fume hood is operational. Don all required PPE (gloves, goggles, face shield, lab coat).[3] All glassware must be oven-dried to remove adsorbed moisture.[6]

-

Inert Atmosphere: Assemble the reaction apparatus and purge with an inert gas like nitrogen or argon. This is crucial for preventing hydrolysis of the moisture-sensitive silyl ether.[7]

-

Reagent Transfer: Allow the reagent bottle to warm to room temperature before opening to prevent condensation of atmospheric moisture. Using standard syringe or cannula techniques, transfer the required amount of liquid under a positive pressure of inert gas.[6]

-

Post-Transfer: After transfer, carefully withdraw the syringe/cannula. Immediately clean any residual reagent from the equipment by quenching with a suitable solvent like isopropanol before final cleaning.

-

Storage: Tightly seal the reagent bottle, preferably under an inert atmosphere, and return it to the designated flammable liquid storage cabinet.[3]

Section 6: Storage, Incompatibility, and Emergency Procedures

Proper storage and awareness of chemical incompatibilities are critical for preventing hazardous incidents.

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[3]

-

Keep away from heat, sparks, open flames, and other ignition sources.[3][4]

-

The storage area should be designated for flammable liquids.

Incompatible Materials:

-

Water/Moisture: Reacts vigorously, potentially releasing heat and corrosive fumes.[1][2]

-

Strong Oxidizing Agents: Can lead to violent reactions.[3]

-

Strong Acids and Bases: Can catalyze decomposition.

Emergency Procedures:

| Situation | Response Protocol |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[5] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][5] |

| Inhalation | Move victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[3] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3] |

| Spill | Evacuate the area. Remove all ignition sources. Absorb the spill with an inert, dry material (e.g., sand, vermiculite) and place it in a sealed container for disposal.[3] Do not use water. |

| Fire | Use dry chemical, carbon dioxide, or alcohol-resistant foam.[4] Do not use a heavy water stream, as it can react with the material and spread the fire.[4] |

Section 7: Waste Disposal

All waste containing this compound must be treated as hazardous.

-

Dispose of the chemical and any contaminated materials (e.g., absorbent pads, gloves) in a designated, sealed hazardous waste container.

-

Follow all local, state, and federal regulations for hazardous waste disposal. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.

References

-

PubChem. (n.d.). (2-Chloroethyl)trimethoxysilane. National Center for Biotechnology Information. Retrieved from [Link]

-

Gelest, Inc. (2015). Safety Data Sheet: 2-CHLOROETHYLTRIETHOXYSILANE, 95%. Retrieved from [Link]

-

Wikipedia. (n.d.). Silyl ether. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2024). Mastering Moisture-Sensitive Chemicals: Safety and Best Practices. Retrieved from [Link]

-

INCHEM. (2002). Chlorotrimethylsilane. Retrieved from [Link]

-

Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]

Sources

Spectroscopic Profile of 2-Chloroethoxytrimethylsilane: A Technical Guide

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for 2-Chloroethoxytrimethylsilane (CAS No. 18157-17-0), a bifunctional organosilicon compound with applications in organic synthesis and materials science. This document is intended for researchers, scientists, and professionals in drug development and related fields who utilize spectroscopic techniques for molecular characterization. We will delve into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering insights into the structural elucidation and analytical characterization of this compound.

Molecular Structure and Spectroscopic Overview

This compound, with the linear formula ClCH₂CH₂OSi(CH₃)₃, possesses a unique combination of a reactive chloroethyl group and a protective trimethylsilyl ether. This structure gives rise to distinct spectroscopic signatures that are invaluable for its identification and characterization.

Figure 1: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Although a publicly available experimental spectrum for this compound is not readily accessible, we can confidently predict the ¹H and ¹³C NMR spectra based on established chemical shift principles and data from analogous compounds.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to show three distinct signals corresponding to the three unique proton environments in the molecule.

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| (CH₃)₃Si- | ~0.1 | Singlet | 9H |

| -O-CH₂- | ~3.8 | Triplet | 2H |

| -CH₂-Cl | ~3.6 | Triplet | 2H |

Causality of Predicted Chemical Shifts and Multiplicities:

-

Trimethylsilyl Protons ((CH₃)₃Si-): These nine equivalent protons are expected to appear as a sharp singlet at a very upfield position (~0.1 ppm). The silicon atom is less electronegative than carbon, leading to significant shielding of the methyl protons.

-

Methylene Protons adjacent to Oxygen (-O-CH₂-): These protons are deshielded by the adjacent electronegative oxygen atom, shifting their resonance downfield to approximately 3.8 ppm. They are expected to appear as a triplet due to coupling with the adjacent -CH₂-Cl protons (n+1 rule, where n=2).

-

Methylene Protons adjacent to Chlorine (-CH₂-Cl): These protons are also deshielded by the electronegative chlorine atom, with a predicted chemical shift around 3.6 ppm. Similar to the -O-CH₂- protons, they will appear as a triplet due to coupling with their neighboring methylene protons.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is expected to exhibit three signals, corresponding to the three distinct carbon environments.

| Assignment | Predicted Chemical Shift (δ, ppm) |

| (CH₃)₃Si- | ~ -2 |

| -O-CH₂- | ~63 |

| -CH₂-Cl | ~45 |

Rationale for Predicted Chemical Shifts:

-

Trimethylsilyl Carbons ((CH₃)₃Si-): The carbons of the methyl groups attached to silicon are highly shielded and are expected to have a chemical shift close to 0 ppm, possibly even slightly negative.

-

Methylene Carbon adjacent to Oxygen (-O-CH₂-): The carbon atom bonded to the oxygen is significantly deshielded, resulting in a downfield shift to the region of approximately 63 ppm.

-

Methylene Carbon adjacent to Chlorine (-CH₂-Cl): The carbon atom attached to the chlorine is also deshielded, with an expected chemical shift around 45 ppm. The effect of the oxygen in the β-position also contributes to this shift.

Experimental Protocol for NMR Data Acquisition

The following provides a general methodology for acquiring high-quality NMR spectra of this compound.

Instrumentation:

-

A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

-

Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).

-

Spectral Width: 10-12 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16, depending on the sample concentration.

-

Temperature: 298 K.

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg' on Bruker instruments).

-

Spectral Width: 200-250 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 128-1024, due to the low natural abundance of ¹³C.

-

Temperature: 298 K.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the C-H, C-O, Si-O, and C-Cl bonds.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2960-2850 | Strong | C-H stretching (in CH₃ and CH₂ groups) |

| 1250, 840 | Strong, Sharp | Si-CH₃ bending and rocking |

| 1100-1050 | Strong | Si-O-C stretching |

| 750-650 | Medium-Strong | C-Cl stretching |

Interpretation of Key IR Bands:

-

C-H Stretching: The strong absorptions in the 2960-2850 cm⁻¹ region are characteristic of the stretching vibrations of the C-H bonds in the methyl and methylene groups.

-

Si-CH₃ Vibrations: The trimethylsilyl group is readily identified by two strong and sharp bands: one around 1250 cm⁻¹ due to the symmetric deformation (umbrella mode) of the methyl groups, and another strong band around 840 cm⁻¹ corresponding to the Si-C stretching and CH₃ rocking vibrations.

-

Si-O-C Stretching: The presence of the silyl ether linkage is confirmed by a strong absorption band in the 1100-1050 cm⁻¹ region, attributed to the asymmetric stretching of the Si-O-C bond.

-

C-Cl Stretching: The carbon-chlorine stretching vibration is expected to appear in the fingerprint region, typically between 750 and 650 cm⁻¹, as a medium to strong intensity band.

Experimental Protocol for IR Data Acquisition

Instrumentation:

-

A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation (Neat Liquid):

-

Place a small drop of this compound between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

-

Gently press the plates together to form a thin liquid film.

-

Mount the salt plates in the spectrometer's sample holder.

Data Acquisition:

-

Record a background spectrum of the empty salt plates.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The final spectrum is presented as transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation. The mass spectrum of this compound is available from the NIST WebBook[1].

Key Features of the Mass Spectrum:

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z 152, corresponding to the molecular weight of the compound with the ³⁵Cl isotope. A smaller peak at m/z 154, with an intensity of approximately one-third of the m/z 152 peak, is expected due to the natural abundance of the ³⁷Cl isotope.

-

Base Peak: The base peak is observed at m/z 107.

-

Major Fragment Ions: Other significant fragment ions are observed at m/z 73 and 63.

Table of Observed Fragment Ions:

| m/z | Relative Intensity (%) | Proposed Fragment Structure |

| 152 | ~10 | [M]⁺ (with ³⁵Cl) |

| 154 | ~3 | [M]⁺ (with ³⁷Cl) |

| 107 | 100 | [M - CH₂Cl]⁺ |

| 73 | ~50 | [(CH₃)₃Si]⁺ |

| 63 | ~20 | [CH₂CH₂Cl]⁺ (with ³⁵Cl) |

| 65 | ~7 | [CH₂CH₂Cl]⁺ (with ³⁷Cl) |

Fragmentation Pathway

The fragmentation of this compound under EI conditions is primarily driven by the cleavage of bonds adjacent to the oxygen and silicon atoms, leading to the formation of stable carbocations and silyl cations.

Figure 2: Proposed major fragmentation pathways for this compound in EI-MS.

Explanation of Fragmentation:

-

Formation of m/z 107 (Base Peak): The most favorable fragmentation is the alpha-cleavage of the C-C bond adjacent to the oxygen, expelling a chloromethyl radical (•CH₂Cl) to form the highly stable oxonium ion [CH₂OSi(CH₃)₃]⁺.

-

Formation of m/z 73: Cleavage of the Si-O bond results in the formation of the trimethylsilyl cation, [(CH₃)₃Si]⁺, a very common and stable fragment in the mass spectra of trimethylsilyl compounds.

-

Formation of m/z 63/65: Cleavage of the O-C bond followed by the loss of the trimethylsilyl radical leads to the formation of the chloroethoxy radical cation. Subsequent rearrangement and loss of an oxygen atom can result in the chloroethyl cation [CH₂CH₂Cl]⁺. The isotopic pattern (ratio of ~3:1 for m/z 63 to 65) is characteristic of a fragment containing one chlorine atom.

Experimental Protocol for Mass Spectrometry Data Acquisition

Instrumentation:

-

A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.

GC Conditions:

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.

MS Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Range: m/z 40-400.

Conclusion

The spectroscopic data of this compound, including its predicted ¹H and ¹³C NMR, predicted IR, and experimentally observed MS spectra, provide a comprehensive fingerprint for its unambiguous identification and structural verification. The characteristic signals in each spectroscopic technique, arising from the trimethylsilyl and chloroethoxy moieties, allow for a detailed structural assignment. The experimental protocols outlined in this guide serve as a practical reference for obtaining high-quality spectroscopic data for this and similar organosilicon compounds.

References

-

NIST. 2-Chloroethanol, TMS derivative in NIST Chemistry WebBook. [Link]

-

SpectraBase. 2-Chloroethoxy(trimethyl)silane. [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

Sources

An In-depth Technical Guide to 2-Chloroethoxytrimethylsilane: From Discovery to Modern Synthetic Applications

This guide provides a comprehensive technical overview of 2-Chloroethoxytrimethylsilane, a versatile reagent in organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document delves into the historical discovery, synthesis, chemical properties, and practical applications of this important organosilicon compound. We will explore the causality behind experimental choices, present self-validating protocols, and ground all claims in authoritative scientific literature.

Introduction: The Advent of a Specialized Silyl Ether

In the vast toolkit of synthetic organic chemistry, protecting groups are indispensable for the successful execution of complex molecular transformations. Among these, silyl ethers have gained prominence for their ease of formation, stability under a range of conditions, and mild removal. This compound, with the chemical formula ClCH₂CH₂OSi(CH₃)₃, emerged as a valuable reagent within this class, offering specific advantages in certain synthetic strategies. This guide will illuminate the journey of this molecule from its initial synthesis to its role in modern organic chemistry.

Discovery and Historical Context: A Legacy of Soviet Organosilicon Chemistry

The pioneering work on the synthesis of this compound can be traced back to the burgeoning field of organosilicon chemistry in the mid-20th century. While the broader concept of silyl ethers as protective groups for alcohols was developing, the specific synthesis of β-haloalkoxysilanes was a subject of focused research.

The first documented synthesis of this compound was reported in 1957 by a team of Soviet scientists: V. F. Mironov, D. A. Ponomarenko, and A. D. Petrov. Their work, published in Izvestiya Akademii Nauk SSSR, Seriya Khimicheskaya, detailed the reaction of ethylene oxide with trimethylchlorosilane. This reaction provided a direct and efficient route to the desired product. The English translation of this seminal work appeared in the Bulletin of the Academy of Sciences of the USSR, Division of Chemical Science. This discovery was part of a broader exploration into the reactions of epoxides with chlorosilanes, which opened up new avenues for the synthesis of functionalized organosilicon compounds.

Synthesis of this compound: The Original Mironov-Ponomarenko-Petrov Protocol

The foundational method for preparing this compound involves the ring-opening of ethylene oxide with trimethylchlorosilane. This reaction is typically carried out in an autoclave due to the gaseous nature of ethylene oxide at room temperature.

Experimental Protocol: Synthesis of this compound

Materials:

-

Trimethylchlorosilane ((CH₃)₃SiCl)

-

Ethylene oxide

-

Autoclave

-

Distillation apparatus

Procedure:

-

A mixture of trimethylchlorosilane and a catalytic amount of a Lewis acid (optional, but can accelerate the reaction) is charged into a high-pressure autoclave.

-

The autoclave is cooled, and a predetermined amount of liquid ethylene oxide is introduced.

-

The autoclave is sealed and heated. The reaction temperature and pressure are maintained for a specific duration to ensure complete reaction.

-

After cooling and venting any unreacted ethylene oxide, the crude product is collected.

-

The crude product is then purified by fractional distillation under atmospheric or reduced pressure to yield pure this compound.

The causality behind this experimental design lies in the electrophilic nature of the silicon atom in trimethylchlorosilane and the nucleophilic character of the oxygen atom in the strained three-membered ring of ethylene oxide. The reaction proceeds via a nucleophilic attack of the epoxide oxygen on the silicon atom, leading to the cleavage of the Si-Cl bond and the opening of the epoxide ring. The chloride ion then attacks one of the carbon atoms of the former epoxide ring, resulting in the formation of the 2-chloroethoxy group.

Physicochemical Properties

Understanding the physical and chemical properties of this compound is crucial for its effective handling, storage, and application in synthesis.

| Property | Value | Reference |

| CAS Number | 18157-17-0 | |

| Molecular Formula | C₅H₁₃ClOSi | |

| Molecular Weight | 152.69 g/mol | |

| Boiling Point | 134 °C (lit.) | |

| Density | 0.944 g/mL at 25 °C (lit.) | |

| Refractive Index (n20/D) | 1.414 (lit.) | |

| Flash Point | 31 °C (87.8 °F) - closed cup |

Application as a Protecting Group for Alcohols

The primary utility of this compound in modern organic synthesis is as a protecting group for hydroxyl functionalities. The resulting 2-chloroethoxy(trimethyl)silyl ether is stable under various non-acidic and non-fluoride conditions, allowing for selective reactions at other sites of a complex molecule.

Mechanism of Protection

The protection of an alcohol with this compound typically proceeds via an Sₙ2-like mechanism at the silicon center. The reaction is usually carried out in the presence of a base, such as triethylamine or pyridine, which serves to neutralize the hydrochloric acid byproduct and drive the reaction to completion.

Caption: General workflow for alcohol protection using this compound.

Detailed Experimental Protocol: Protection of a Primary Alcohol

Materials:

-

Primary alcohol (e.g., benzyl alcohol)

-

This compound

-

Anhydrous dichloromethane (DCM)

-

Anhydrous triethylamine (Et₃N)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Septum and nitrogen inlet

-

Syringes

Procedure:

-

To a flame-dried round-bottom flask under a nitrogen atmosphere, add the primary alcohol (1.0 eq) and anhydrous DCM.

-

Cool the solution to 0 °C using an ice bath.

-

Add anhydrous triethylamine (1.5 eq) to the solution via syringe.

-

Slowly add this compound (1.2 eq) dropwise to the stirred solution. A white precipitate of triethylammonium chloride will form.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude protected alcohol.

-

If necessary, purify the product by flash column chromatography on silica gel.

Deprotection Strategies

The cleavage of the silyl ether to regenerate the alcohol can be achieved under various conditions, providing synthetic flexibility.

-

Fluoride-mediated Deprotection: The most common method involves the use of a fluoride source, such as tetrabutylammonium fluoride (TBAF), in an organic solvent like tetrahydrofuran (THF). The high affinity of fluoride for silicon drives the cleavage of the Si-O bond.

-

Acid-catalyzed Hydrolysis: Treatment with a mild aqueous acid, such as acetic acid or dilute hydrochloric acid, can also effect deprotection.

-

Base-catalyzed Methanolysis: In some cases, basic conditions, such as potassium carbonate in methanol, can be employed for the removal of the silyl group.

Caption: Decision tree for the deprotection of 2-chloroethoxy(trimethyl)silyl ethers.

Conclusion

This compound, a discovery rooted in the foundational era of organosilicon chemistry, continues to be a relevant and useful tool for the modern synthetic chemist. Its straightforward synthesis from readily available starting materials and its utility as a stable yet readily cleavable protecting group for alcohols underscore its enduring value. This guide has provided a comprehensive overview of its history, synthesis, properties, and applications, equipping researchers with the necessary knowledge to effectively incorporate this versatile reagent into their synthetic strategies.

References

- Mironov, V. F., Ponomarenko, D. A., & Petrov, A. D. (1957). Reactions of Ethylene Oxide with Silicon Tetrachloride and Organochlorosilanes. Izvestiya Akademii Nauk SSSR, Seriya Khimicheskaya, (12), 1425.

-

Bulletin of the Academy of Sciences of the USSR, Division of Chemical Science. (Journal). [Link]

-

National Library of Medicine. Bulletin of the Academy of Sciences of the USSR. Division of chemical science. [Link]

-

Stanford Libraries. Bulletin of the Academy of Sciences of the USSR, Division of Chemical Sciences in SearchWorks catalog. [Link]

-

Gelest. (n.d.). Deprotection of Silyl Ethers. [Link]

-

Fiveable. (n.d.). Protection of Alcohols. [Link]

-

Chemistry LibreTexts. (2022, September 24). 17.8: Protection of Alcohols. [Link]

-

Aure Chemical. (n.d.). Protecting Groups in Organic Chemistry: The Role of Trimethylsilyl Chloride. [Link]

-

OrgoSolver. (n.d.). Alcohol Reactions: Alcohol Protection using TMSCl. [Link]

- Hajipour, A. R., & Zarei, A. (2004). An efficient method for selective deprotection of trimethylsilyl ethers, tetrahydropyranyl ethers, ethylene acetals and ketals u. Indian Journal of Chemistry - Section B Organic and Medicinal Chemistry, 43(6), 1278-1281.

-

OpenOChem Learn. (n.d.). Protection of Alcohols. [Link]

-

Gelest. (n.d.). Deprotection of Silyl Ethers. [Link]

-

Wikipedia. (2023, November 26). 2-(Trimethylsilyl)ethoxymethyl chloride. [Link]

-

ZM Silane Limited. (2025, May 23). Hydroxyl Protecting Groups In Multi-Step Syntheses. [Link]

-

Organic Syntheses. (n.d.). A Publication of Reliable Methods for the Preparation of Organic Compounds. [Link]

-

ResearchGate. (2010). Deprotection of trimethylsilyl ethers (1 mmol) in the presence of catalytic amount of boric acid in water (2 mL) at room temperature. [Link]

-

Chemistry LibreTexts. (2021, June 10). 16: Silylethers. [Link]

-

Wikipedia. (2023, November 13). Trimethylsilyl chloride. [Link]

-

ResearchGate. (n.d.). 2-(Trimethylsilyl)ethoxymethyl Chloride. [Link]

- Google Patents. (n.d.). CN103408576A - Synthetic method of 2-(trimethylsilyl)-ethoxymethyl chloride.

- Google Patents. (n.d.). CN102617624A - Synthesizing method of 2-(trimethylsilane) ethoxyl methyl chloride.

-

Gelest. (n.d.). Deprotection of Silyl Ethers. [Link]

-

ResearchGate. (2010). Deprotection of trimethylsilyl ethers (1 mmol) in the presence of catalytic amount of boric acid in water (2 mL) at room temperature. [Link]

-

ChemRxiv. (n.d.). Organophotoredox Catalyzed C‒O Bond Cleavage: A Chemoselective Deprotection Strategy for Phenolic Ethers and Esters Driven by. [Link]

- K. C. Nicolaou, & E. J. Sorensen. (1996).

- P. J. Kocienski. (2004). Protecting Groups. Thieme.

- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.

-

ResearchGate. (n.d.). V. F. MIRONOV's research works. [Link]

-

Sciforum. (n.d.). Tetrachlorosilane-A Versatile Reagent in Organic Synthesis. [Link]

-

Wikipedia. (n.d.). Silicon tetrachloride. [Link]

-

Organic Chemistry Portal. (n.d.). Silyl ether synthesis by silylation or cyanosilylation. [Link]

-

Organic Chemistry Portal. (n.d.). Silyl enol ether synthesis by silylation. [Link]

-

MDPI. (2023, February 13). Direct Synthesis of Silicon Compounds—From the Beginning to Green Chemistry Revolution. [Link]

-

Royal Society of Chemistry. (n.d.). Direct synthesis of organochlorosilanes by the reaction of metallic silicon with hydrogen chloride and alkene/alkyne. [Link]

-

ResearchGate. (n.d.). Ways of making silyl ethers from alcohols. [Link]

-

PubMed. (2004). Poly(ethylene Oxide)-Based Surfactants as Templates for the Synthesis of Mesoporous Silica Materials. [Link]

- Google Patents. (n.d.). EP0203610A2 - Process for preparing chlorosilanes from silicon and hydrogen chloride using an oxygen promoter.

-

Semantic Scholar. (2021, June 14). Poly(ethylene oxide) grafted silica nanoparticles: efficient routes of synthesis with associated colloidal stability. [Link]

-

Royal Society of Chemistry. (2021, June 14). Poly(ethylene oxide) grafted silica nanoparticles: efficient routes of synthesis with associated colloidal stability. [Link]

-